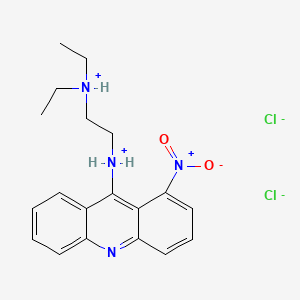
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as medicine, biology, and chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride typically involves the following steps:
Amination: The nitro-acridine compound is then subjected to amination reactions where the nitro group is replaced with an amino group. This is often done using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino-acridine compound is further reacted with diethylaminoethyl chloride to introduce the diethylaminoethyl group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group, which can be further modified.
Substitution: The compound can participate in substitution reactions where the diethylaminoethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological and chemical properties.
科学的研究の応用
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with DNA and RNA, making it useful in genetic research and molecular biology.
Medicine: Due to its potential anticancer and antimicrobial properties, it is investigated for therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
作用機序
The mechanism of action of acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit enzymes like topoisomerases, which are essential for DNA unwinding and replication. These interactions make it a potent anticancer and antimicrobial agent.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride is unique due to its specific substitution pattern, which enhances its solubility and biological activity. The presence of the diethylaminoethyl group and the nitro group provides distinct chemical properties that differentiate it from other acridine derivatives.
特性
CAS番号 |
17074-42-9 |
|---|---|
分子式 |
C19H24Cl2N4O2 |
分子量 |
411.3 g/mol |
IUPAC名 |
diethyl-[2-[(1-nitroacridin-9-yl)azaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-3-22(4-2)13-12-20-19-14-8-5-6-9-15(14)21-16-10-7-11-17(18(16)19)23(24)25;;/h5-11H,3-4,12-13H2,1-2H3,(H,20,21);2*1H |
InChIキー |
SITOYHMQEWFWHJ-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC[NH2+]C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



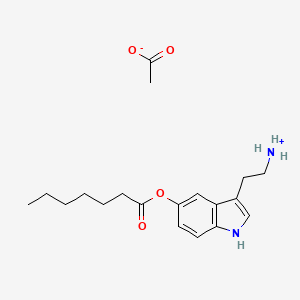

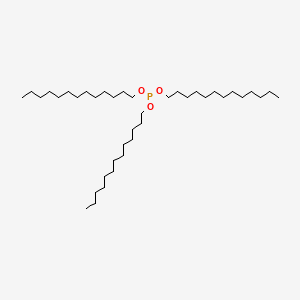
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
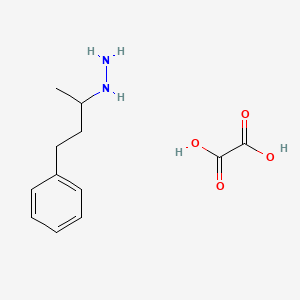
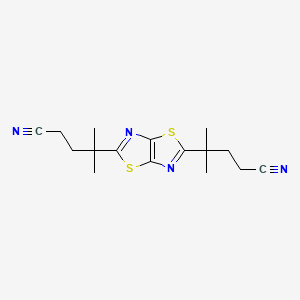
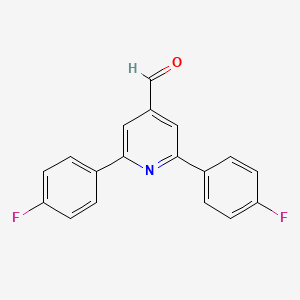

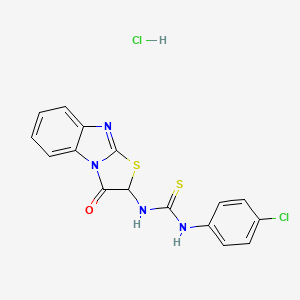
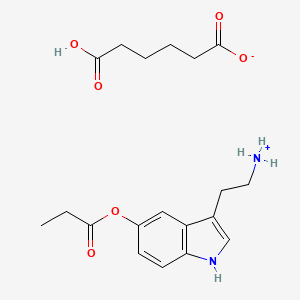
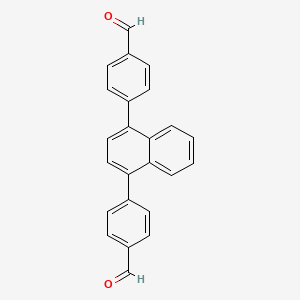
![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
